![molecular formula C17H19ClN4O4 B5540662 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione
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Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, typically starting from basic building blocks like chlorophenyl derivatives and piperazine. For example, compounds synthesized from 4-chlorophenyl and piperazine derivatives have been explored for their biological activity against bacteria and fungi, showcasing moderate activity at specific concentrations (J.V.Guna et al., 2009). These synthesis processes often utilize a series of reactions including amidation, cyclization, and condensation to achieve the desired structure.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds similar to 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione have been studied for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases derived from 1-substituted piperazines have shown potent activity against Gram-positive bacteria and broad-spectrum antibacterial activities. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer (Al-Wahaibi et al., 2021).
Antifungal Properties
A novel compound of the 1,2,4-triazole class, structurally related to 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione, exhibited potential antifungal properties. Its solubility and thermodynamic parameters in various solvents, including biologically relevant ones, were studied, indicating its potential application in biological environments (Volkova et al., 2020).
Synthesis and Biological Screening
Compounds structurally similar to the mentioned chemical have been synthesized and assayed for biological activity against various bacteria and fungi. Some demonstrated moderate activity, highlighting their potential use in antimicrobial applications (Guna et al., 2009).
Anti-arrhythmic Properties
Imidazolidine derivatives, related to the compound , were found to have anti-arrhythmic properties. They showed effectiveness in in vitro heart perfusion tests and in a rat coronary artery ligation-reperfusion model (Pękala et al., 2005).
Chemotherapy Against Tropical Diseases
Certain complexes, including those with structural similarities to 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione, have been explored for their potential use in chemotherapy against tropical diseases. Their chemical properties and interactions were studied, showing promise in this medical application (Navarro et al., 2000).
Cytotoxic Agents in Cancer Therapy
Piperazin-2-one derivatives, structurally akin to the compound of interest, have been evaluated for their cytotoxic activities on cancer and normal cell lines. These studies indicate their potential role in cancer therapy (Ghasemi et al., 2020).
Antimicrobial Studies
Novel derivatives of piperazine, akin to the compound , have shown significant antibacterial and antifungal activities, suggesting their application in treating infections (Rajkumar et al., 2014).
properties
IUPAC Name |
1-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c1-17(2)15(25)19-16(26)22(17)10-13(23)20-6-7-21(14(24)9-20)12-5-3-4-11(18)8-12/h3-5,8H,6-7,9-10H2,1-2H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCMZGVTBSROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(3-Chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione |
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